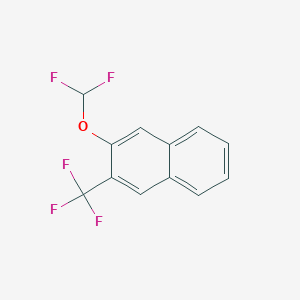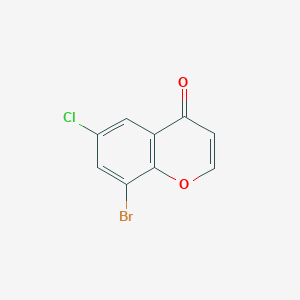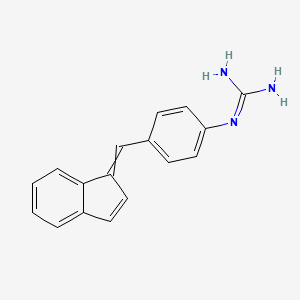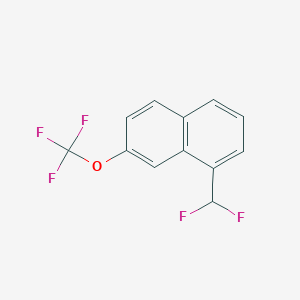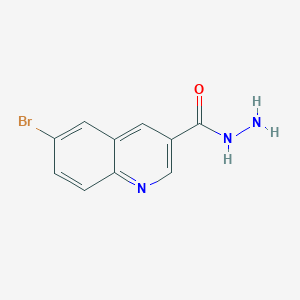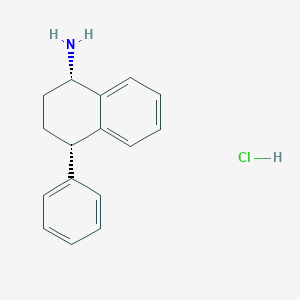
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the reductive amination of 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of the corresponding imine or nitrile precursor. The use of heterogeneous catalysts like palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, and sulfonyl derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs for neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials
Mecanismo De Acción
The mechanism of action of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a similar structural framework but different pharmacological properties.
Citalopram: Another SSRI with a comparable mechanism of action but distinct chemical structure.
Fluoxetine: An SSRI with a different substitution pattern on the aromatic ring, leading to unique therapeutic effects.
Uniqueness
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride stands out due to its specific stereochemistry and the presence of both an aromatic ring and a chiral amine group. These features contribute to its versatile reactivity and potential for selective interactions with biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C16H18ClN |
|---|---|
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m0./s1 |
Clave InChI |
FTTMRGDSJHOGEJ-LINSIKMZSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC=CC=C3)N.Cl |
SMILES canónico |
C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


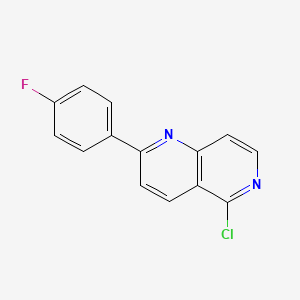
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

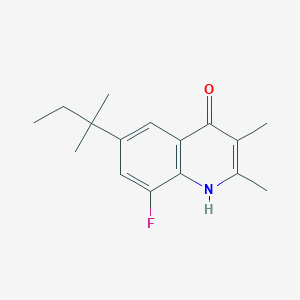
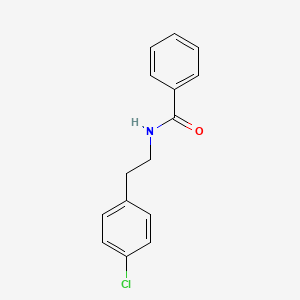
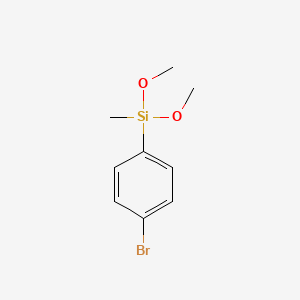
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)

![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)
